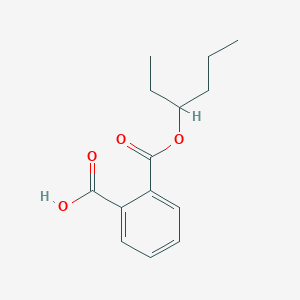

2-hexan-3-yloxycarbonylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexan-3-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYCGAKJMGFSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004764 | |

| Record name | 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84489-34-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084489349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-hexan-3-yloxycarbonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hexan-3-yloxycarbonylbenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide presents a putative synthetic pathway based on well-established reactions of analogous compounds. The characterization data provided are predicted based on the analysis of structurally similar molecules.

Synthesis

The most plausible and efficient method for the synthesis of this compound is the ring-opening esterification of phthalic anhydride with 3-hexanol. This reaction is a common and straightforward method for the preparation of mono-esters of phthalic acid.[1] The reaction proceeds through the nucleophilic attack of the secondary alcohol, 3-hexanol, on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the desired mono-ester.

Proposed Synthetic Pathway

The synthetic scheme is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of mono-alkyl phthalates.[2][3]

Materials:

-

Phthalic anhydride

-

3-Hexanol

-

Toluene (or another suitable inert solvent)

-

Pyridine (optional, as a catalyst)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of an inert solvent such as toluene.

-

Add 3-hexanol (1.0 to 1.2 equivalents) to the solution.

-

Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove any unreacted 3-hexanol and pyridine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

To separate the desired product from unreacted phthalic anhydride and any diester byproduct, extract the organic layer with a 5% aqueous sodium bicarbonate solution. The desired carboxylic acid product will move to the aqueous phase as its sodium salt.

-

Carefully acidify the aqueous layer with 1 M HCl until the solution is acidic (pH ~2), which will precipitate the this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following are the expected characterization data based on analogous compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| Solubility | Soluble in most organic solvents (e.g., DMSO, CDCl₃, Methanol), sparingly soluble in water. |

Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.9 - 8.1 | Multiplet | 1H | Aromatic proton (ortho to -COOH) |

| ~7.5 - 7.7 | Multiplet | 3H | Aromatic protons |

| ~4.9 - 5.2 | Multiplet | 1H | Methine proton (-O-CH-) of the hexyl group |

| ~1.5 - 1.8 | Multiplet | 4H | Methylene protons adjacent to the methine and the ethyl group |

| ~0.8 - 1.0 | Triplet | 6H | Methyl protons of the two ethyl groups |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 172 | Carboxylic acid carbonyl carbon (-COOH) |

| ~165 - 168 | Ester carbonyl carbon (-COO-) |

| ~130 - 135 | Aromatic quaternary carbons |

| ~128 - 132 | Aromatic CH carbons |

| ~75 - 80 | Methine carbon (-O-CH-) of the hexyl group |

| ~25 - 35 | Methylene carbons of the hexyl group |

| ~10 - 15 | Methyl carbons of the hexyl group |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| ~1720 - 1740 | Strong | C=O stretch of the ester |

| ~1680 - 1710 | Strong | C=O stretch of the carboxylic acid |

| ~1200 - 1300 | Strong | C-O stretch of the ester and carboxylic acid |

| ~1600, ~1450 | Medium | C=C stretches of the aromatic ring |

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 264 | [M]⁺, Molecular ion |

| 247 | [M - OH]⁺ |

| 219 | [M - C₂H₅]⁺ |

| 149 | [C₈H₅O₃]⁺, Phthalic anhydride fragment |

| 121 | [C₇H₅O₂]⁺, Benzoyl cation |

| 101 | [C₆H₁₃O]⁺, Hexan-3-yloxy fragment |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

Caption: Workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Logical Relationships

While this molecule is a synthetic target, understanding its potential interactions is crucial for drug development. The logical relationship for its synthesis is a direct reaction, as depicted in the synthesis pathway. Should this molecule be investigated as a potential therapeutic agent, its interaction with biological signaling pathways would be a key area of research. For instance, as a derivative of benzoic acid, it might interact with pathways involving cyclooxygenase (COX) enzymes or other targets relevant to inflammation or pain.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the properties and potential applications of this molecule in various scientific and industrial fields.

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-hexan-3-yloxycarbonylbenzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzoate, a representative aromatic ester. Due to the unavailability of public data for 2-hexan-3-yloxycarbonylbenzoic acid, this document utilizes ethyl benzoate as a structurally relevant surrogate to illustrate the principles of spectroscopic analysis. This guide includes detailed tables of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Data Presentation: Spectroscopic Data of Ethyl Benzoate

The following tables summarize the key spectroscopic data for ethyl benzoate.

Table 1: ¹H NMR Data for Ethyl Benzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03-8.06 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.52-7.57 | Multiplet | 1H | Aromatic (para-proton) |

| 7.41-7.46 | Multiplet | 2H | Aromatic (meta-protons) |

| 4.38 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.41 | Triplet | 3H | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple references.[1][2][3][4] |

Table 2: ¹³C NMR Data for Ethyl Benzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | Carbonyl Carbon (C =O) |

| 132.8 | Aromatic (para-C) |

| 130.6 | Aromatic (ipso-C) |

| 129.6 | Aromatic (ortho-C) |

| 128.3 | Aromatic (meta-C) |

| 61.1 | Methylene Carbon (-O-CH₂ -CH₃) |

| 17.3 | Methyl Carbon (-O-CH₂-CH₃ ) |

| Solvent: CDCl₃. Data sourced from multiple references.[1][5][6][7][8] |

Table 3: IR Spectroscopy Data for Ethyl Benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3078 | Medium | Aromatic C-H stretch |

| 2986 | Medium | Aliphatic C-H stretch |

| 1726 | Strong | C=O (ester) stretch |

| 1600-1585 | Medium-Weak | C-C stretch (in-ring) |

| 1300-1000 | Strong | C-O stretch |

| Sample preparation: Thin film. Data sourced from multiple references.[9][10][11][12][13] |

Table 4: Mass Spectrometry (Electron Ionization) Data for Ethyl Benzoate

| m/z | Relative Intensity (%) | Assignment |

| 150 | 22 | [M]⁺ (Molecular Ion) |

| 122 | 34 | [M - C₂H₄]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 53 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 26 | [C₄H₃]⁺ |

| Ionization method: Electron Ionization (EI) at 70 eV. Data sourced from multiple references.[1][14] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as ethyl benzoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-20 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added, although modern spectrometers can reference the residual solvent signal.[15]

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be sufficiently long (e.g., 5 times the longest T1 relaxation time).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.[16] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[16] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[17]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (for a liquid): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[18] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[19]

-

Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light (interferogram), and the computer performs a Fourier transform to generate the spectrum of intensity versus wavenumber.[20]

-

Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: For a volatile liquid like ethyl benzoate, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.[21]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[22] This causes the molecules to ionize and fragment.[22]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[23]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 6. brainly.com [brainly.com]

- 7. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 8. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 13. Benzoic acid, ethyl ester [webbook.nist.gov]

- 14. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]

- 15. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 16. bhu.ac.in [bhu.ac.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. eng.uc.edu [eng.uc.edu]

- 19. amherst.edu [amherst.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to 2-(hexan-3-yloxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The physicochemical properties of 2-(hexan-3-yloxycarbonyl)benzoic acid can be inferred from its isomers, such as 2-((hexyloxy)carbonyl)benzoic acid and 2-((hexan-2-yloxy)carbonyl)benzoic acid.

| Property | Value (Estimated or from Isomers) | Reference |

| Molecular Formula | C₁₄H₁₈O₄ | N/A |

| Molecular Weight | 250.29 g/mol | N/A |

| CAS Number | Not available | N/A |

| Isomer CAS No. | 2-((hexyloxy)carbonyl)benzoic acid: 24539-57-9 | N/A |

| Isomer CAS No. | 2-((hexan-2-yloxy)carbonyl)benzoic acid: 856637-76-8 | N/A |

| Appearance | Likely a solid or oil at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

Synthesis and Characterization

The synthesis of 2-(hexan-3-yloxycarbonyl)benzoic acid can be achieved through established esterification methods. A plausible synthetic route involves the reaction of phthalic anhydride with 3-hexanol.

Experimental Protocol: Synthesis via Alcoholysis of Phthalic Anhydride

This procedure is a general method for the synthesis of monoesters of phthalic acid.

Materials:

-

Phthalic anhydride

-

3-Hexanol (sec-Hexyl alcohol)

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of phthalic anhydride (10 mmol) and 3-hexanol (32 mmol) in toluene (50 mL) is heated under reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with fresh toluene (25 mL).

-

The organic layer is washed with water (2 x 25 mL) in a separatory funnel.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

The residue is treated with water (10 mL) and acidified with a dropwise addition of concentrated HCl to precipitate the monoester.

-

The product is filtered, washed with water, and dried.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized 2-(hexan-3-yloxycarbonyl)benzoic acid would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons of the benzoic acid ring, the methine proton of the hexan-3-yloxy group, and the various methylene and methyl protons of the hexyl chain.

-

¹³C NMR: Would provide distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the alkyl chain.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Common fragmentation patterns for benzoic acid esters include the loss of the alkoxy group and cleavage of the ester bond.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed to assess the purity of the compound and to separate it from isomers or impurities. A C18 column with a mobile phase of acetonitrile and water with an acid modifier like trifluoroacetic acid is a common starting point.

-

Potential Therapeutic Applications and Signaling Pathways

Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. Their applications span anti-inflammatory, neuroprotective, and enzyme inhibitory roles.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating pro-inflammatory signaling pathways.

Potential Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. A hypothetical mechanism for a benzoic acid derivative is depicted below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Several benzoic acid derivatives have demonstrated neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[1][2] These effects can be attributed to various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of pathways involved in oxidative stress and apoptosis.[1]

Potential Signaling Pathway: Enzyme Inhibition in Neurodegeneration

As an example, benzoic acid derivatives have been shown to act as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), an enzyme implicated in neurodegenerative disorders.[2]

Caption: Potential neuroprotective mechanism via STEP inhibition.

Logical Workflow for Synthesis and Screening

The development of novel benzoic acid derivatives for therapeutic use follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for synthesis and biological evaluation.

References

Unveiling the Structural Architecture of 2-hexan-3-yloxycarbonylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2-hexan-3-yloxycarbonylbenzoic acid. While crystallographic data for this specific molecule is not publicly available at the time of this writing, this document outlines the expected experimental protocols, data presentation, and analytical approaches based on established knowledge of similar benzoic acid derivatives.

Introduction

This compound belongs to the vast family of benzoic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. The therapeutic potential of benzoic acid derivatives is broad, with activities including anti-inflammatory, antimicrobial, and anticancer properties. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, informing structure-activity relationship (SAR) studies, and guiding rational drug design.

Synthesis and Crystallization

The synthesis of this compound would likely proceed via the esterification of phthalic anhydride with 3-hexanol. This reaction would yield a mixture of this compound and its isomer. Purification would be essential, likely employing techniques such as column chromatography.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods. A common approach involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allowing the solvent to evaporate slowly at a constant temperature.

Crystallographic Data Analysis

X-ray crystallography provides definitive information on the molecule's connectivity, conformation, and intermolecular interactions. The expected data from a single-crystal X-ray diffraction experiment on this compound would be summarized as shown in Table 1, which presents example data from a related benzoic acid derivative for illustrative purposes.

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative

| Parameter | Value (Example) |

| Chemical Formula | C16H12O5 |

| Formula Weight | 284.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.5081 (10) |

| b (Å) | 7.4743 (6) |

| c (Å) | 13.9421 (11) |

| β (°) | 106.671 (3) |

| Volume (Å3) | 1348.48 (18) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.400 |

| Absorption Coefficient (mm-1) | 0.110 |

| F(000) | 592 |

| Crystal Size (mm3) | 0.38 x 0.28 x 0.25 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 296 |

| Reflections Collected | 10280 |

| Independent Reflections | 2655 |

| Rint | 0.022 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.125 |

Data presented is for 3-[(2-acetylphenoxy)carbonyl]benzoic acid and serves as an illustrative example.[1]

Structural Features and Intermolecular Interactions

Based on the crystal structures of numerous benzoic acid derivatives, it is highly probable that this compound would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties. These dimers are a characteristic feature of carboxylic acids in the crystalline form. The hexan-3-yloxycarbonyl group's conformation will be a key structural feature, with the torsion angles defining the orientation of the ester group relative to the benzoic acid ring being of particular interest.

Logical Flow for Structural Analysis:

Caption: Workflow for crystallographic structure determination and analysis.

Spectroscopic and Physicochemical Characterization

In addition to X-ray crystallography, a comprehensive characterization of this compound would involve various spectroscopic and analytical techniques.

Table 2: Essential Characterization Techniques

| Technique | Purpose |

| 1H and 13C NMR | Confirmation of the molecular structure and purity. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal decomposition. |

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, other benzoic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit retinoid-like activity, influencing cell differentiation and proliferation. Others can act as enzyme inhibitors. The structural features of this compound, particularly its amphipathic nature, suggest potential interactions with biological membranes or hydrophobic binding pockets of proteins.

A hypothetical signaling pathway that could be modulated by a bioactive benzoic acid derivative is presented below. This is a generalized representation and would require experimental validation for this compound.

Hypothetical Signaling Pathway Modulation:

Caption: A generalized cell signaling pathway potentially modulated by a bioactive compound.

Conclusion

The definitive determination of the crystal structure of this compound awaits experimental investigation. However, based on the extensive knowledge of related compounds, we can anticipate key structural features and outline a clear path for its synthesis, crystallization, and characterization. The methodologies and data presented in this guide provide a robust framework for researchers to approach the structural elucidation of this and other novel benzoic acid derivatives, which is a critical step in the journey of drug discovery and development.

References

A Technical Guide to the Thermochemical Properties of 2-aralkoxycarbonylbenzoic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the key thermochemical properties of 2-aralkoxycarbonylbenzoic acids, with a specific focus on providing a methodological framework for the characterization of compounds such as 2-hexan-3-yloxycarbonylbenzoic acid. Due to a lack of publicly available experimental data for this specific molecule, this guide presents predicted data for structurally similar compounds and established experimental protocols for determining these properties. The parent molecule, benzoic acid, is used as a reference for experimental data. This guide is intended to serve as a foundational resource for researchers engaged in the physical and chemical characterization of novel organic compounds.

Introduction

The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development. These properties, including enthalpy of formation, heat capacity, and entropy, govern the stability, solubility, and reaction kinetics of a compound, thereby influencing process design, formulation, safety, and shelf-life. 2-aralkoxycarbonylbenzoic acids represent a class of organic molecules whose utility as intermediates or scaffolds in medicinal chemistry necessitates a thorough understanding of their thermodynamic behavior.

This guide outlines the essential thermochemical properties and details the standard experimental methodologies required for their determination. While experimental data for this compound is not available in the literature, we provide predicted data for closely related analogs to offer an estimated baseline.

Thermochemical Data

Quantitative thermochemical data is essential for computational modeling and process safety assessments. The following tables summarize available experimental data for the parent compound, benzoic acid, and predicted data for similar, more complex derivatives.

Table 1: Experimental Thermochemical Properties of Benzoic Acid (C₇H₆O₂) at 298.15 K

| Property | Symbol | Value | Unit | Source |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -385.2 ± 0.4 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -3226.9 ± 0.4 | kJ/mol | [1] |

| Standard Molar Entropy (solid) | S°(s) | 167.57 | J/mol·K | [1] |

| Molar Heat Capacity (solid) | Cp(s) | 146.7 | J/mol·K | [2] |

| Enthalpy of Fusion | ΔfusH | 17.3 | kJ/mol | [3] |

| Enthalpy of Sublimation | ΔsubH | 91.3 ± 0.2 | kJ/mol | [4] |

Data sourced from the NIST Chemistry WebBook and other cited literature.

Table 2: Predicted Thermochemical Properties of Benzoic Acid Derivatives

| Compound | Formula | Mol. Weight ( g/mol ) | ΔfH° (kJ/mol) | ΔfusH (kJ/mol) | ΔvapH (kJ/mol) | Source |

| (Z)-2-((Hex-3-enyloxy)carbonyl)benzoic acid | C₁₄H₁₆O₄ | 248.27 | -499.62 | 34.34 | 82.23 | [5] |

| (E)-2-((Hex-3-enyloxy)carbonyl)benzoic acid | C₁₄H₁₆O₄ | 248.27 | -514.99 | 34.34 | 80.60 | [6] |

Note: Data in Table 2 is predicted using the Joback group contribution method and should be used as an estimation pending experimental verification.[5][6]

Experimental Protocols

The determination of thermochemical properties is reliant on precise calorimetric and analytical techniques. The following sections detail the standard methodologies for key measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined using a constant-volume (bomb) calorimeter. This value is fundamental for deriving the standard enthalpy of formation (ΔfH°).

Methodology:

-

Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[7][8][9]

-

Sample Preparation: A precisely weighed pellet of the sample (approx. 1 gram) is placed in the crucible within the bomb. A fuse wire is attached to the ignition circuit, making contact with the sample.

-

Assembly: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.[10] A known volume of purified water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere.[10]

-

Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.

-

Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -C_cal * ΔT The enthalpy of combustion is then determined by normalizing this heat release to a molar basis.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion, crystallization).[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis for Phase Transitions: As the sample undergoes a phase transition (e.g., melting), it absorbs heat, resulting in a peak on the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the enthalpy of the transition (e.g., ΔH_fus) is calculated by integrating the area under the peak.[13]

-

Data Analysis for Heat Capacity: To measure heat capacity, three scans are performed under identical conditions: a. An empty baseline scan (with two empty pans). b. A scan with a sapphire standard of known heat capacity. c. A scan of the sample. The heat capacity of the sample (Cp) at a given temperature is then calculated by comparing the heat flow signals from the three scans.

Vapor Pressure and Enthalpy of Vaporization

For low-volatility organic compounds, specialized techniques are required to measure vapor pressure (p_sat), which is a key parameter for understanding sublimation and vaporization.

Methodology (Thermal Desorption Method):

-

Particle Generation & Collection: The compound is aerosolized, and particles are size-selected using a differential mobility analyzer. These particles are then collected by impaction on a cryogenically cooled surface within a high-vacuum chamber.[14][15]

-

Thermal Desorption: The collected sample is slowly heated at a programmed rate. As the compound vaporizes, the evolved gas is analyzed by a mass spectrometer.[14][15]

-

Vapor Pressure Calculation: An evaporation model based on the kinetic theory of gases is used to calculate the compound's vapor pressure over the temperature range of evaporation.[15]

-

Enthalpy of Vaporization: The data are plotted according to the Clausius-Clapeyron equation (ln(P) vs. 1/T). The slope of this plot is proportional to the enthalpy of vaporization (ΔH_vap).[15][16]

Visualized Workflows and Relationships

To clarify the relationships between thermochemical concepts and experimental processes, the following diagrams are provided.

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Caption: Experimental workflow for determining enthalpy of combustion.

Caption: Experimental workflow for DSC analysis.

References

- 1. Benzoic acid [webbook.nist.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid (CAS 65-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzoic acid [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. chemeo.com [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vapor pressure measurements on low-volatility terpenoid compounds by the concatenated gas saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Oleanolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties. However, the therapeutic potential of its novel semi-synthetic and bioconverted derivatives has recently garnered significant attention within the scientific community. These structural modifications aim to enhance bioavailability, potency, and target specificity, opening new avenues for drug discovery in oncology, inflammatory diseases, and virology. This technical guide provides an in-depth overview of the burgeoning research into these promising compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activities: Targeting Proliferation and Inducing Apoptosis

Novel oleanolic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Modifications to the A, C, and C-17 moieties of the OA scaffold have yielded compounds with enhanced antiproliferative and pro-apoptotic activities.[1] The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of key signaling cascades, and cell cycle arrest.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various novel oleanolic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | 4.0 | [4] |

| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | 6.5 | [4] |

| Compound 1a | Hela (Cervical) | 2.74 | [5] |

| Compound 7a | PC3 (Prostate) | 0.39 | [5] |

| Compound 8a | A549 (Lung) | 0.22 | [5] |

| Derivative 7-10 | MCF-7 (Breast) | Equivalent to Nilotinib | [6] |

| Derivative 7-10 | SGC-7901 (Gastric) | Superior to Nilotinib | [6] |

| Derivative 4d | HCT-116 (Colon) | 38.5 | [7][8] |

| Derivative 4k | HCT-116 (Colon) | 39.3 | [7][8] |

| Derivative 4m | HCT-116 (Colon) | 40.0 | [7][8] |

| Derivative 4l | LS-174T (Colon) | 44.0 | [7][8] |

| Derivative 4e | LS-174T (Colon) | 44.3 | [7][8] |

| Derivative 5d | LS-174T (Colon) | 38.0 | [7][8] |

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Oleanolic acid and its derivatives exhibit potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][10] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO), a key signaling molecule in inflammation.[9][11] The underlying mechanisms often involve the modulation of the NF-κB and MAPK signaling pathways.[2][6]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory concentrations (IC50) of oleanolic acid derivatives on the production of inflammatory mediators.

| Derivative/Compound | Target | Cell Line | IC50 (µM) | Reference |

| 11-Oxooleanolic acid derivatives | Nitric Oxide (NO) | BV2 (Microglia) | Stronger than OA | [9] |

| Diamine-PEGylated oleanolic acid (OADP) | Nitric Oxide (NO) | RAW 264.7 (Macrophage) | >75% inhibition at 1 µg/mL | [12] |

| Oleanolic acid | Cyclooxygenase-2 (COX-2) | - | 130 | [9] |

| Ursolic acid (isomer of OA) | Cyclooxygenase-2 (COX-2) | - | 295 | [9] |

| Compound 25f | Protein Tyrosine Phosphatase 1B (PTP1B) | - | 3.12 | [13] |

Antiviral Activities: A New Frontier in Antiviral Drug Discovery

Emerging research highlights the potential of oleanolic acid derivatives as a novel class of antiviral agents.[8] Modifications to the core structure have led to compounds with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza A virus (IAV).[14][15][16] The mechanisms of antiviral action include the inhibition of viral entry and replication.[8]

Quantitative Antiviral Data

The following table summarizes the antiviral activity of oleanolic acid derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Derivative/Compound | Virus | EC50 (µM) | Reference |

| Derivative 32 | HIV-1 | 0.32 | [14] |

| 3-O-acyl-ursolic acids | HIV-1 | 0.31 | [14] |

| Oleanolic acid | HIV-1 (in vitro infected PBMC) | 22.7 | [15] |

| Oleanolic acid | HIV-1 (naturally infected PBMC) | 24.6 | [15] |

| Oleanolic acid | HIV-1 (Monocyte/Macrophages) | 57.4 | [15] |

| Compound A5 | Influenza A virus (IAV) | 0.60 - 1.83 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel oleanolic acid derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (oleanolic acid derivative)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[17]

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.[17]

-

After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[17]

-

Remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Shake the plate for 15 minutes to ensure complete dissolution.[17]

-

Measure the absorbance at 492 nm or 540 nm using a microplate reader.[11][17]

-

Calculate the percentage of cell viability relative to the untreated control.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Cell culture supernatant

-

Microplate reader

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[11][18]

-

Add an equal volume (50-100 µL) of Griess reagent to each supernatant sample.[11][18]

-

Incubate the mixture at room temperature for 10-15 minutes.[11][18]

-

Measure the absorbance at 540 nm using a microplate reader.[11]

-

Determine the nitrite concentration from a sodium nitrite standard curve.

ELISA for Cytokine Quantification (IL-6, TNF-α)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in biological samples.

Materials:

-

ELISA kit for the specific cytokine (e.g., human IL-6, TNF-α)

-

96-well plates pre-coated with capture antibody

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Standard cytokine solutions

-

Substrate solution

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure (General Sandwich ELISA):

-

Prepare standard dilutions and samples in assay buffer.

-

Add 50 µL of assay buffer to each well, followed by 50 µL of standards or samples.

-

Seal the plate and incubate for 2 hours at room temperature with shaking.[19]

-

Wash the plate 4 times with wash buffer.[19]

-

Add 100 µL of detection antibody solution to each well, seal the plate, and incubate for 1 hour at room temperature with shaking.[19]

-

Wash the plate 4 times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.[19]

-

Add 100 µL of stop solution to each well.

-

Calculate the cytokine concentration based on the standard curve.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of signaling pathways like NF-κB.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE (loading 10-50 µg of protein per lane) and transfer them to a membrane.[20]

-

Block the membrane for at least 1 hour in blocking buffer.[21]

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[21]

-

Wash the membrane three times for 10 minutes each with wash buffer.[21]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane three times for 10 minutes each with wash buffer.[21]

-

Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive technique used to measure the expression levels of specific genes.

Materials:

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[22]

-

Set up the qRT-PCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qRT-PCR in a real-time PCR instrument.[23]

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to a stable reference gene.[23]

Signaling Pathways and Experimental Workflows

The biological activities of oleanolic acid derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and COX-2.[24][25] Oleanolic acid derivatives can inhibit this pathway at various points, such as by preventing IκBα degradation or inhibiting the nuclear translocation of p65.[25]

Figure 1. Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.

MAPK Signaling Pathway in Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The p38 MAPK cascade can be activated by cellular stress, leading to the phosphorylation of downstream targets that promote apoptosis, such as the pro-apoptotic protein Bax.[10] Some oleanolic acid derivatives have been shown to induce apoptosis in cancer cells by activating the ROS/ASK1/p38 MAPK pathway.[10]

Figure 2. Induction of apoptosis via the MAPK signaling pathway by oleanolic acid derivatives.

General Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of novel oleanolic acid derivatives for their biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anti-proliferative and proapoptotic activity of novel oleanolic acid azaheterocyclic derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleanolic Acid@SPIONs Alleviates Lipid-Oxidative Stress Injury of Zebrafish Blood Vessels via Regulating the Expression of JNK and MAPK Signaling Pathways in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 22. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]

- 24. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Comprehensive Review of Benzoic Acid Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives serve as a foundational scaffold in medicinal chemistry due to their versatile biological activities and synthetic accessibility.[1][2] The core structure, consisting of a benzene ring attached to a carboxyl group, provides a template that can be extensively modified to modulate potency, selectivity, and pharmacokinetic properties.[1] These derivatives are prevalent in natural products and have been developed into synthetic compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] This review consolidates key findings, quantitative data, and experimental methodologies related to the medicinal applications of benzoic acid derivatives, providing a technical guide for researchers in drug discovery and development.

Anticancer Activity

Organic molecules containing the benzoic acid moiety have demonstrated significant anticancer potential.[5][6] Their mechanisms of action are diverse, often involving the modulation of critical molecular pathways implicated in cancer progression.[7] A notable mechanism is the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression.[8]

Certain naturally occurring benzoic acid derivatives, such as dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7][8] Inhibition of HDAC by DHBA leads to a cascade of events within cancer cells, including the induction of reactive oxygen species (ROS), activation of caspase-3 mediating apoptosis, and cell cycle arrest at the G2/M phase.[7]

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative | Target/Mechanism | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Dihydroxybenzoic Acid (DHBA) | HDAC Inhibition | Cancer Cells | - | Potent Inhibitor | [7][8] |

| Gallic Acid | Angiogenesis/Invasion Inhibition | Cervical Cancer | - | Retards Growth | [8] |

| Protocatechuic Acid | - | Breast Cancer | - | Inhibits Growth |[8] |

Experimental Protocols

HDAC Inhibition Assay (In Vitro): A common method to assess HDAC inhibitory activity involves a fluorometric assay.

-

Preparation: Recombinant human HDAC enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in an assay buffer.

-

Incubation: The test compound (e.g., DHBA) is added to the mixture at various concentrations. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control.

-

Reaction: The mixture is incubated at 37°C to allow for the deacetylation reaction.

-

Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measurement: Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Analysis: The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Anti-inflammatory Activity

Benzoic acid derivatives have been explored for their anti-inflammatory properties, targeting various mediators of the inflammatory response.[9][10][11] A key target in this area is the Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory cell recruitment.

A series of synthetic benzoic acid derivatives has been evaluated as potent VLA-4 antagonists.[12] Modifications to the core structure, such as the introduction of halogen atoms at the 3-position of the central benzene ring, have been shown to improve pharmacokinetic properties, leading to orally active compounds with significant efficacy in animal models of inflammation.[12]

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound | Target | Activity Metric | Value | Efficacy Model | Reference |

|---|---|---|---|---|---|

| Compound 12l | VLA-4 | IC50 | 0.51 nM | Rat Pleurisy Model (10 mg/kg, oral) | [12] |

| 5-acetamido-2-hydroxy benzoic acid | COX-2 (putative) | ED50 | 4.95 mg/kg | Acetic Acid-Induced Writhing | [13] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | - | Edema Inhibition | 48.9–63.1% | Carrageenan-Induced Paw Edema |[14] |

Experimental Protocols

VLA-4 Antagonist Assay (Cell-Based Adhesion Assay):

-

Cell Culture: Jurkat cells (a human T-lymphocyte cell line expressing VLA-4) are cultured under standard conditions.

-

Plate Coating: 96-well microtiter plates are coated with VCAM-1 (the ligand for VLA-4) and a non-specific blocking agent like bovine serum albumin (BSA).

-

Cell Labeling: Jurkat cells are labeled with a fluorescent dye (e.g., calcein-AM).

-

Incubation: Labeled cells are pre-incubated with various concentrations of the test benzoic acid derivative.

-

Adhesion: The cell-compound mixture is added to the VCAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Analysis: The IC50 value is determined as the concentration of the compound that inhibits 50% of the specific cell adhesion.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[15][16] Their mechanism often involves disrupting the cellular pH balance of microorganisms.[16][17] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane, acidifying the cytoplasm and inhibiting cellular processes.[16]

The antimicrobial efficacy is dependent on the substitution pattern on the benzene ring.[15] For instance, studies on 2-chlorobenzoic acid derivatives showed that Schiff's bases were generally more potent than the corresponding esters, with significant activity against Gram-negative bacteria like E. coli.[18]

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound/Derivative | Organism | Activity Metric | Value (µM/ml or mg/mL) | Reference |

|---|---|---|---|---|

| Benzoic Acid | E. coli O157 | MIC | 1 mg/mL | [15] |

| 2-hydroxybenzoic acid | E. coli O157 | MIC | 1 mg/mL | [15] |

| 2-chlorobenzoic acid Schiff's base (Cpd 6) | E. coli | pMIC | 2.27 | [18] |

| p-aminobenzoic acid Schiff's base (Cpd 11) | B. subtilis | pMIC | 2.11 |[19] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Tube Dilution Method):

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

-

Inoculation: Each tube is inoculated with a standardized suspension of the target microorganism (e.g., E. coli at ~5 x 10^5 CFU/mL).

-

Controls: A positive control tube (medium + inoculum, no compound) and a negative control tube (medium only) are included.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Observation: The tubes are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each clear tube is subcultured onto an agar plate. The lowest concentration that results in no growth on the plate after incubation is the MBC.

Neuroprotective and Other CNS Activities

Benzoic acid derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[20][21] The multifactorial nature of AD has led to the development of multi-target drugs, and benzoic acid derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in AD pathology.[20] Other derivatives have been developed as neuroprotective agents that also possess potent AChE inhibitory activity.[22]

Table 4: Neuroprotective and CNS Activity of Benzoic Acid Derivatives

| Compound | Target(s) | Activity Metric | Value | Disease Model | Reference |

|---|---|---|---|---|---|

| Compound 6f | AChE | KI | 13.62 ± 0.21 nM | Alzheimer's Disease | [20] |

| Compound 6e | hCA I | KI | 18.78 ± 0.09 nM | Alzheimer's Disease | [20] |

| Compound 6c | hCA II | KI | 33.00 ± 0.29 nM | Alzheimer's Disease | [20] |

| Nitrone 33 | AChE | IC50 | 8.3 ± 0.3 µM | Alzheimer's Disease | [22] |

| AntiOxBEN1 | BChE / Antioxidant | - | Selective BChE Inhibitor | Alzheimer's Disease |[21] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add AChE enzyme to the wells and incubate briefly.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The therapeutic activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[23][24] Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective agents.

For antioxidant activity, a systematic comparison between benzoic and cinnamic acid derivatives revealed key insights. Cinnamic acids are generally more effective antioxidants than their benzoic counterparts, which is attributed to the stabilizing effect of the propenoic double bond on the resulting radical.[24] Within a series, the antioxidant capacity is enhanced by the presence of electron-donating groups, such as methoxy or hydroxyl groups, which further stabilize the phenoxyl radical.[24][25]

Conclusion

The benzoic acid scaffold remains a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities. Significant progress has been made in developing potent and selective agents for cancer, inflammation, microbial infections, and neurodegenerative diseases. The synthetic tractability of the benzoic acid core allows for fine-tuning of its properties through targeted modifications, guided by increasingly sophisticated structure-activity relationship studies. Future research will likely focus on developing multi-target ligands to address complex diseases and on optimizing the pharmacokinetic profiles of these derivatives to enhance their clinical utility.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. preprints.org [preprints.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 11. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 20. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 22. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iomcworld.com [iomcworld.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Acidity of Substituted Benzoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the acidity of substituted benzoic acids. By leveraging quantum chemical calculations, researchers can gain profound insights into the intricate interplay of electronic effects that govern the pKa of these fundamental organic molecules. This understanding is paramount in fields ranging from physical organic chemistry to rational drug design, where the ionization state of a molecule dictates its solubility, membrane permeability, and target-binding affinity.

Introduction: The Electronic Basis of Acidity

The acidity of a substituted benzoic acid is determined by the stability of its corresponding carboxylate anion. Substituents on the benzene ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) tend to stabilize the negative charge of the carboxylate, thereby increasing acidity (lowering pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to decreased acidity (higher pKa).

The Hammett equation provides a quantitative framework for this relationship:

log(K/K₀) = σρ

where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of the unsubstituted acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction and the solvent.[1][2] Theoretical calculations offer a first-principles approach to understanding and predicting these substituent effects.

Theoretical and Computational Methodologies

The theoretical determination of pKa values for substituted benzoic acids typically involves quantum chemical calculations based on Density Functional Theory (DFT).[3] These methods provide a robust framework for modeling the electronic structure of molecules and calculating their thermodynamic properties.

Computational Workflow

A typical computational workflow for the theoretical determination of the pKa of a substituted benzoic acid involves several key steps, as illustrated in the diagram below. The process begins with the in silico construction of the neutral acid and its conjugate base. Each of these species then undergoes geometry optimization to find its lowest energy conformation. Following this, frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies. The pKa is then calculated from the difference in Gibbs free energy between the acid and its conjugate base, often in conjunction with a thermodynamic cycle.

Figure 1: A generalized workflow for the computational prediction of pKa values for substituted benzoic acids.

Key Experimental (Theoretical) Protocols

The accuracy of theoretical pKa predictions is highly dependent on the chosen computational protocol. Here are the detailed methodologies for the key steps:

-

Geometry Optimization and Frequency Calculations: The structures of the substituted benzoic acid and its corresponding benzoate anion are optimized to their ground state geometries. A popular and well-validated level of theory for this purpose is the B3LYP functional with the 6-311+G(d,p) basis set.[4][5] Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate the zero-point vibrational energies and thermal corrections to the Gibbs free energy.[4]

-

Solvation Models: Since pKa is a solution-phase property, it is crucial to account for the effect of the solvent, typically water. This is most commonly achieved using implicit solvation models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[3][6] These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Some studies also incorporate a small number of explicit water molecules to model direct hydrogen bonding interactions with the carboxylate group, which can improve accuracy.[6]

-

Thermodynamic Cycles: The direct calculation of the free energy change of dissociation in solution can be challenging. Therefore, thermodynamic cycles are often employed. A common approach is the direct method, which calculates the Gibbs free energy change of the reaction in solution:

HA(solv) ⇌ A⁻(solv) + H⁺(solv)

The pKa can then be calculated using the equation:

pKa = ΔG°(aq) / (2.303 * RT)

where ΔG°(aq) is the standard Gibbs free energy of the dissociation reaction in the aqueous phase, R is the universal gas constant, and T is the temperature in Kelvin.[6] The free energy of the solvated proton (H⁺(solv)) is a known experimental value.[7]

Substituent Effects on Acidity: A Quantitative Analysis

The electronic nature of the substituent and its position on the benzene ring (ortho, meta, or para) have a profound impact on the acidity of benzoic acid. Theoretical calculations can quantify these effects.

Inductive and Resonance Effects

Substituents exert their influence through two primary mechanisms:

-

Inductive Effect: This is an electrostatic effect transmitted through the sigma bonds. Electronegative substituents withdraw electron density, stabilizing the carboxylate anion and increasing acidity.

-

Resonance Effect: This involves the delocalization of electrons through the pi system of the benzene ring. Electron-withdrawing groups with pi-accepting capabilities can further delocalize the negative charge of the carboxylate, enhancing stability and acidity.

The interplay of these effects is dependent on the substituent's position. For instance, a nitro group (-NO₂) is strongly electron-withdrawing through both induction and resonance, and thus significantly increases the acidity of benzoic acid, particularly when in the para position.[8] Conversely, a methoxy group (-OCH₃) is electron-withdrawing by induction but electron-donating by resonance.[8]

The relationship between substituent effects and the resulting acidity can be visualized as follows:

Figure 2: The logical relationship between substituent electronic properties and the acidity of benzoic acids.

Tabulated Theoretical Data

The following tables summarize theoretically calculated pKa values for a selection of substituted benzoic acids using various computational methods, alongside their experimental values for comparison.

Table 1: Calculated vs. Experimental pKa Values for para-Substituted Benzoic Acids

| Substituent (para) | Calculated pKa (B3LYP/6-311+G(d,p)) | Experimental pKa |

| -H | 4.18 | 4.20 |

| -CH₃ | 4.34 | 4.34 |

| -OCH₃ | 4.45 | 4.47 |

| -OH | 4.54 | 4.58 |

| -Cl | 3.98 | 3.99 |

| -CN | 3.55 | 3.55 |

| -NO₂ | 3.42 | 3.44 |

Note: Calculated values are representative and can vary slightly depending on the specific computational protocol.

Table 2: Calculated vs. Experimental pKa Values for meta-Substituted Benzoic Acids

| Substituent (meta) | Calculated pKa (B3LYP/6-311+G(d,p)) | Experimental pKa |

| -H | 4.18 | 4.20 |

| -CH₃ | 4.27 | 4.27 |

| -OCH₃ | 4.09 | 4.09 |

| -OH | 4.08 | 4.08 |

| -Cl | 3.83 | 3.83 |

| -CN | 3.60 | 3.64 |

| -NO₂ | 3.45 | 3.45 |

Note: Calculated values are representative and can vary slightly depending on the specific computational protocol.

Table 3: Calculated Gas-Phase Acidities (ΔacidG°) for Selected Substituted Benzoic Acids

| Substituent | Position | ΔacidG° (kcal/mol) (B3LYP/6-311++G(2d,2p))[9] |

| -H | - | 338.2 |

| -CH₃ | ortho | 336.5 |

| -CH₃ | meta | 337.3 |

| -CH₃ | para | 337.5 |

| -NO₂ | ortho | 322.8 |

| -NO₂ | meta | 325.2 |

| -NO₂ | para | 324.5 |

| -NH₂ | ortho | 338.9 |

| -NH₂ | meta | 340.5 |

| -NH₂ | para | 342.3 |

Note: Lower ΔacidG° values correspond to higher gas-phase acidity.[9]

The "Ortho Effect"

For ortho-substituted benzoic acids, the experimental pKa values often do not follow the trends predicted by simple inductive and resonance effects. This is known as the "ortho effect" and can be attributed to a combination of steric interactions and, in some cases, intramolecular hydrogen bonding.[5] For example, the acidity of 2-nitrobenzoic acid is significantly higher than its meta and para isomers, which is not solely explained by electronic effects.[8] Theoretical calculations can help to dissect these complex interactions by analyzing the geometries and energies of the acid and its conjugate base.[5]

Conclusion